2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Overview
Description
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes cyano, dichloro, and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE typically involves multiple steps, including the introduction of cyano, dichloro, and nitro groups onto a phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and applications.
Reduction: Reduction reactions can convert the nitro group to an amino group, changing the compound’s properties.
Substitution: The dichloro groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives.
Scientific Research Applications
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is unique due to its combination of cyano, dichloro, and nitro groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5Cl2N5O4/c17-11-3-9-10(4-12(11)18)16(25)22(15(9)24)21-13-1-7(5-19)8(6-20)2-14(13)23(26)27/h1-4,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTJKRDQYGJYAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)[N+](=O)[O-])C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5Cl2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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